molecular formula C21H29NO3 B1385573 3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline CAS No. 1040683-47-3

3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline

Cat. No.: B1385573
CAS No.: 1040683-47-3
M. Wt: 343.5 g/mol
InChI Key: GPQDGHSJYRHLAU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline typically involves a multi-step process. The synthetic route generally includes the following steps:

Chemical Reactions Analysis

3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline can undergo various chemical reactions, including:

Scientific Research Applications

3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In proteomics, it is used for the study of protein interactions and functions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline include:

    4-(2-ethoxyethoxy)benzylamine: This compound shares the benzylamine core but lacks the butoxy group.

    N-butyl-N-[4-(2-ethoxyethoxy)benzyl]amine: Similar structure but with different alkyl groups attached to the nitrogen atom.

    3-Butoxy-N-benzylamine: Lacks the ethoxyethoxy substituent on the benzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

3-butoxy-N-[[4-(2-ethoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-3-5-13-24-21-8-6-7-19(16-21)22-17-18-9-11-20(12-10-18)25-15-14-23-4-2/h6-12,16,22H,3-5,13-15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQDGHSJYRHLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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